

An In-depth Technical Guide to *tert*-Butoxytrimethylsilane: Chemical Properties and Reactivity

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Compound of Interest

Compound Name: *tert*-Butoxytrimethylsilane

Cat. No.: B079100

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Abstract

Tert-butoxytrimethylsilane (TBS) is a versatile organosilicon compound widely employed in organic synthesis, particularly as a sterically hindered protecting group for alcohols. Its unique combination of stability under various conditions and facile, selective cleavage makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and spectral data of **tert-butoxytrimethylsilane**, supplemented with detailed experimental protocols and mechanistic diagrams to facilitate its effective application in research and development.

Chemical and Physical Properties

Tert-butoxytrimethylsilane is a colorless, flammable liquid with a characteristic odor. Its physical and chemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₈ OSi	[1]
Molecular Weight	146.30 g/mol	[1]
CAS Number	13058-24-7	[1]
IUPAC Name	trimethyl-[(2-methylpropan-2-yl)oxy]silane	[1]
Synonyms	t-Butoxytrimethylsilane, Trimethyl-tert-butoxysilane, tert-Butyl trimethylsilyl ether	[1][2]
Density	0.76 g/mL at 25 °C	[2]
Boiling Point	104 °C	[2]
Melting Point	-91 °C	[2]
Flash Point	14 °C	[2]
Refractive Index (n _{20/D})	1.3913	[2]
Vapor Pressure	36.1 mmHg at 25 °C	[2]
Solubility	Reacts with water. Soluble in many organic solvents.	

Synthesis of tert-Butoxytrimethylsilane

The most common and straightforward method for the synthesis of **tert-butoxytrimethylsilane** involves the reaction of a tertiary alcohol, tert-butanol, with a silylating agent, typically trimethylsilyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis from tert-Butanol and Trimethylsilyl Chloride

Materials:

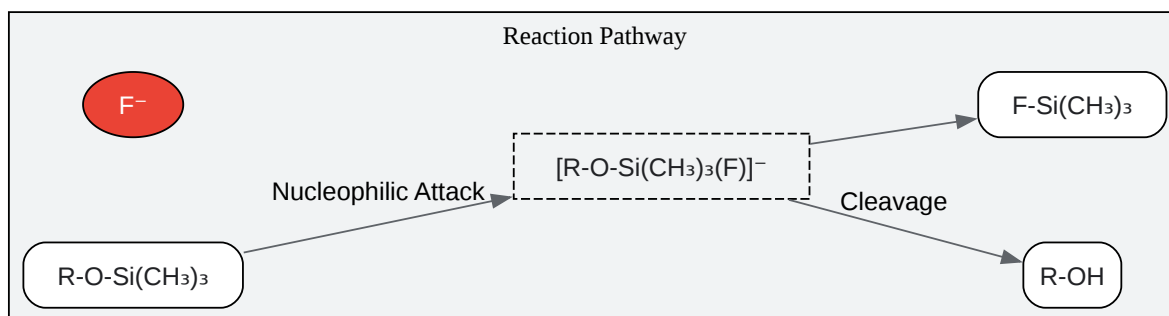
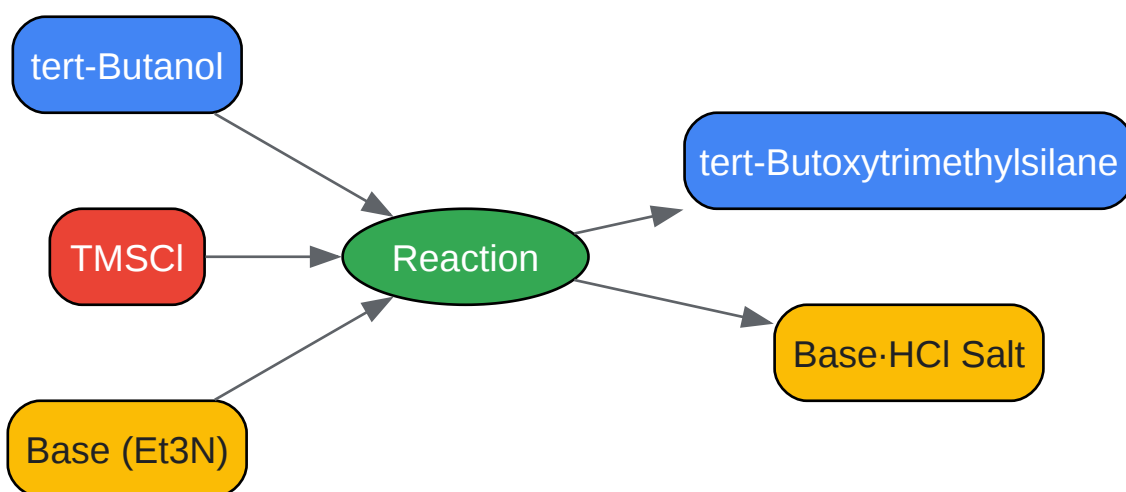
- tert-Butanol

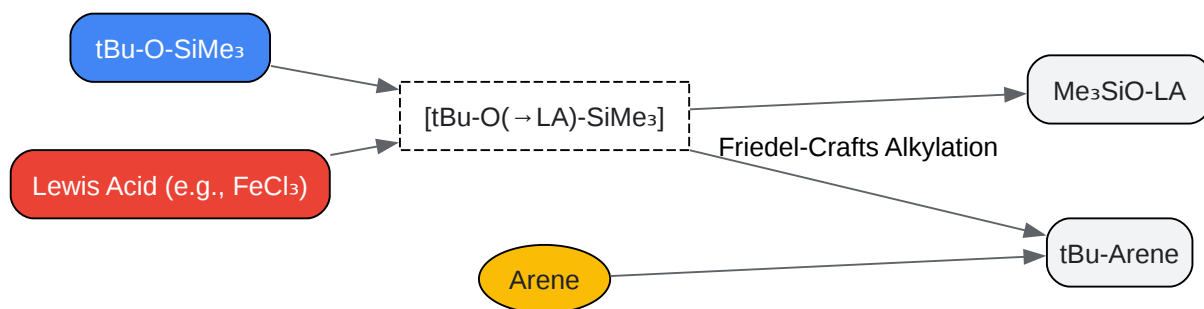
- Trimethylsilyl chloride (TMSCl)
- Anhydrous triethylamine (Et₃N) or pyridine
- Anhydrous diethyl ether or dichloromethane (DCM)
- Anhydrous sodium sulfate
- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Condenser
- Distillation apparatus

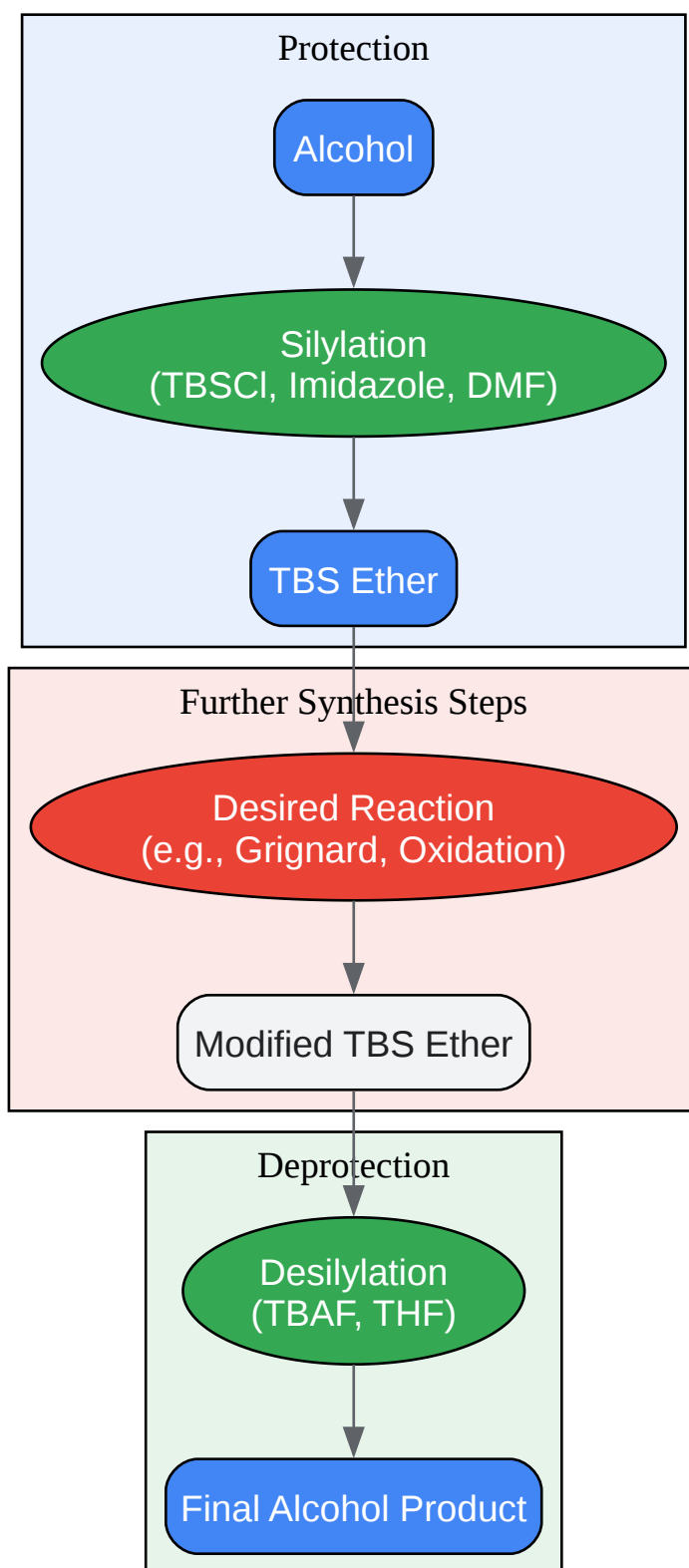
Procedure:

- In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butanol (1.0 eq) in anhydrous diethyl ether or DCM.
- Cool the solution to 0 °C in an ice bath.
- Add anhydrous triethylamine (1.1 eq) to the stirred solution.
- Slowly add trimethylsilyl chloride (1.05 eq) dropwise from the dropping funnel to the reaction mixture.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, a white precipitate of triethylammonium chloride will have formed. Filter the reaction mixture to remove the salt.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product can be purified by fractional distillation to yield pure **tert-butoxytrimethylsilane**.







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- 2. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butoxytrimethylsilane: Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079100#tert-butoxytrimethylsilane-chemical-properties-and-reactivity>]

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